Benzyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isocyanatomethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNLNVZZTACNJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863116 | |
| Record name | Benzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3173-56-6, 25550-57-6 | |
| Record name | Benzyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, isocyanatomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550576 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118415 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I2LI357GQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Iii. Reaction Mechanisms and Kinetic Studies of Benzyl Isocyanate
Reaction Kinetics and Factors Influencing Reactivity
Effect of Temperature and Solvents
Temperature and solvent choice significantly impact the reaction rates and pathways of benzyl (B1604629) isocyanate. Studies on similar isocyanates, such as phenyl isocyanate, indicate that reaction rates generally increase with temperature, consistent with Arrhenius kinetics researchgate.net. However, the specific energy of activation can vary, leading to convergence of reaction rates at higher temperatures for different types of isocyanates, such as benzyl versus phenyl derivatives researchgate.net.
Solvents play a crucial role by influencing solvation and potentially participating in reaction mechanisms. Polar solvents can stabilize transition states, thereby increasing reaction rates in some cases, while specific solvation, particularly nucleophilic solvation, can also enhance reaction rates researchgate.netcdnsciencepub.com. For instance, research on phenyl isocyanate reactions suggests that solvent polarity favors the process, and specific solvation can inhibit it researchgate.net. The choice of solvent can also affect the observed kinetic order of reactions, as seen in urethane (B1682113) formation studies where solvent effects influence the contributions of different mechanistic pathways nih.gov. For example, the trimerization of phenyl isocyanate shows solvent-dependent rates, with acetonitrile (B52724) leading to higher yields than benzene (B151609) or hexane (B92381) under similar conditions, correlating with solvent polarity oup.com.
Catalysis in Benzyl Isocyanate Reactions
Catalysts are essential for controlling the reaction rates and selectivity of this compound in various transformations.
Catalysts accelerate reactions by lowering the activation energy. In isocyanate chemistry, catalysts are broadly categorized into Lewis bases (like tertiary amines) and Lewis acids (often organometallic compounds) poliuretanos.com.brturkchem.netpoliuretanos.net. They can selectively promote specific reactions, such as the formation of urethanes (from isocyanates and alcohols) or isocyanurates (from isocyanate trimerization), while minimizing undesired side reactions like dimerization or oligomerization poliuretanos.com.brrsc.orgacs.orgnih.govgoogle.com. The choice of catalyst can dictate the product distribution, for example, favoring carbamate (B1207046) formation over isocyanurate formation at equimolar reactant ratios, or vice versa, depending on the catalyst's nature and the reaction mechanism it promotes rsc.org.
Tertiary Amines: These are widely used catalysts in isocyanate reactions poliuretanos.com.brpoliuretanos.netpoliuretanos.com.brgvchem.comcdnsciencepub.com. They function as Lewis bases, activating the isocyanate group or the nucleophile poliuretanos.com.brpoliuretanos.com.brgvchem.com. Examples include DABCO (1,4-diazabicyclo[2.2.2]octane) and triethylamine (B128534) poliuretanos.com.brgvchem.com. Tertiary amines can be classified based on their catalytic role, such as gel catalysts (promoting isocyanate-polyol reactions) and blow catalysts (promoting isocyanate-water reactions) poliuretanos.com.br. Their catalytic activity is influenced by basicity and steric hindrance, with less hindered amines generally showing higher activity gvchem.com.
Organometallic Compounds: Compounds containing metals, particularly organotin compounds like stannous octoate (SnOct) and dibutyltin (B87310) dilaurate (DBTL), are highly effective catalysts for urethane formation turkchem.netpoliuretanos.com.brnih.gov. These catalysts often act as Lewis acids, coordinating with the isocyanate or alcohol to form activated intermediates turkchem.netpoliuretanos.com.brnih.gov. Their catalytic activity can be significantly enhanced by synergistic effects when used in combination with tertiary amines poliuretanos.com.br. Some organometallic catalysts exhibit delayed action, becoming more active at elevated temperatures due to steric hindrance around the metal atom poliuretanos.com.br. Other metal salts, such as alkaline metal salts, can also catalyze isocyanate polymerization poliuretanos.com.br.
The mechanism of catalysis typically involves the formation of a complex that activates either the isocyanate or the nucleophilic reactant poliuretanos.com.brturkchem.netpoliuretanos.com.br.
Tertiary Amine Catalysis: One proposed mechanism involves the tertiary amine forming a complex with the isocyanate, activating the N=C bond towards nucleophilic attack poliuretanos.com.brpoliuretanos.com.brgvchem.com. Alternatively, the amine can form a complex with the alcohol or water, increasing its nucleophilicity poliuretanos.com.br. The basicity of the amine is a primary factor in its catalytic efficiency poliuretanos.com.brgvchem.com.
Organometallic Catalysis: Organometallic catalysts, acting as Lewis acids, can coordinate with the oxygen atom of the isocyanate group, increasing the electrophilicity of the carbon atom turkchem.netpoliuretanos.com.brnih.gov. Another proposed mechanism involves the catalyst forming an alkoxide complex with the alcohol, which then reacts with the isocyanate turkchem.netpoliuretanos.com.brnih.gov. The steric bulk around the metal center can influence the catalyst's activity and selectivity, enabling delayed-action catalysts poliuretanos.com.br.
Polymerization Mechanisms and Oligomerization
Isocyanates can undergo self-polymerization or react with other monomers to form polymers. This compound can participate in these processes, leading to oligomers and polymers.
The reaction between an isocyanate and an alcohol is a fundamental step in polyurethane formation, yielding a carbamate linkage, also known as a urethane kuleuven.begoogle.comusm.eduwikipedia.org. This reaction is typically catalyzed by bases, such as tertiary amines or organometallic compounds poliuretanos.com.brpoliuretanos.netkuleuven.be.
The mechanism often involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon atom of the isocyanate group kuleuven.bewikipedia.org. This reaction can be described by a multimolecular mechanism where multiple alcohol molecules are involved in activating the reactants or stabilizing the transition state cdnsciencepub.comkuleuven.be. For example, studies on the alcoholysis of isocyanates suggest that two or three alcohol molecules may be implicated in the reaction kuleuven.be.
The formation of urethanes from this compound and alcohols proceeds via the following general reaction:
R-N=C=O (this compound) + R'-OH (Alcohol) → R-NH-C(O)-O-R' (Urethane/Carbamate)
The rate of this reaction is influenced by the structure of both the isocyanate and the alcohol, as well as the reaction conditions (temperature, solvent, catalyst) researchgate.netcdnsciencepub.com. Electron-withdrawing substituents on the isocyanate generally increase its reactivity rsc.org.
Iv. Computational Chemistry and Spectroscopic Analysis of Benzyl Isocyanate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the structural, electronic, and reactive properties of benzyl (B1604629) isocyanate.
Density Functional Theory (DFT) Studies
Various DFT methodologies and basis sets have been applied to study benzyl isocyanate. These studies aim to accurately predict molecular geometries, electronic distributions, and potential reaction pathways. Common computational approaches include the use of hybrid functionals like B3LYP, along with basis sets such as 6-31G*, aug-cc-pVTZ, and 6-31G+(d,p) acs.orgumanitoba.caumanitoba.caresearchgate.netacs.orgnih.gov. Other methods like MP2 and APFD have also been employed for geometry optimizations and frequency calculations to confirm stable minima and understand electronic structures umanitoba.caumanitoba.caacs.org. DFT calculations have also been used to predict vertical electron affinities (VAEs) and analyze frontier molecular orbitals (HOMO-LUMO gap), which provide insights into the molecule's reactivity acs.orgnih.govbenthamopen.com. These theoretical investigations help in understanding the electron-acceptor properties and the localization of electronic charge within the molecule, correlating them with observed chemical behavior acs.orgnih.govbenthamopen.comtum.de.
Molecular Geometry and Conformations
Computational studies have identified distinct conformational preferences for this compound. Research indicates the existence of two primary conformational minima: one where the C(H2)-N single bond is nearly perpendicular to the phenyl ring plane, and another where it is nearly coplanar acs.org. The perpendicular conformer is generally found to be more stable, with reported energy differences typically within a narrow range, approximately 0.3 ± 0.1 kcal/mol acs.org. These calculations, often performed using methods like APFD/aug-cc-pVTZ or MP2/aug-cc-pVTZ, provide optimized geometries that are consistent with experimental findings derived from rotational spectroscopy umanitoba.caumanitoba.caacs.org. The precise molecular geometry, including bond lengths and angles, is sensitive to the computational method and basis set employed, but the general conformational landscape is well-established acs.orgumanitoba.caacs.org.
Table 1: Conformational Analysis of this compound
| Conformer Type | Relative Stability | Energy Difference (kcal/mol) | Computational Method(s) |
| Perpendicular | More Stable | ~0.3 ± 0.1 | B3LYP/6-31G, MP2/6-31G, DFT methods acs.org |
| Coplanar | Less Stable | APFD/aug-cc-pVTZ umanitoba.ca, MP2/aug-cc-pVTZ acs.org |
Electronic Structure and Reactivity Predictions
The electronic structure of this compound, as revealed by quantum chemical calculations, dictates its reactivity. Studies suggest that this compound possesses weaker electron-acceptor properties compared to phenyl isocyanate acs.org. Analysis of frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), reveals a narrow gap, indicating potential for charge transfer interactions and thus high chemical reactivity nih.gov. Predictions regarding reactivity are often based on calculated vertical electron affinities (VAEs) and the energies of virtual orbitals, which show that the first anion state of this compound is less localized on the NCO π-system than in related compounds acs.org. Natural Bond Orbital (NBO) analysis further contributes to understanding the electronic distribution, including the degree of Lewis and non-Lewis character within the molecule nih.gov. Molecular electrostatic potential (MEP) maps also highlight regions of positive and negative charge, offering insights into potential sites for electrophilic or nucleophilic attack nih.gov.
Table 2: Electronic Properties and Reactivity Insights for this compound
| Property / Parameter | Value / Description | Computational Method(s) |
| Electron-Acceptor Properties | Poorer than phenyl isocyanate | DFT studies acs.org |
| Frontier Orbital Gap (HOMO-LUMO) | Narrow gap, indicating charge transfer and high reactivity | B3LYP/6-31G+(d,p) nih.gov |
| Vertical Electron Affinities (VAEs) | Used to predict reactivity; first anion state less localized on NCO π-system | ETS, HF/6-31G, MP2/6-31G, B3LYP/6-31G acs.org |
| Molecular Electrostatic Potential (MEP) | Identifies negative potentials around electronegative atoms, positive around hydrogen atoms | B3LYP/6-31G+(d,p) nih.gov |
| Natural Bond Orbital (NBO) Analysis | Reveals Lewis (97.42%) and non-Lewis (2.58%) character; indicates charge transfer | B3LYP/6-31G+(d,p) nih.gov |
| Reactivity Predictions | Soft molecule, electrophilic species, strong binding ability with biomolecules | DFT studies nih.gov |
Spectroscopic Characterization Techniques
Spectroscopic methods are crucial for experimentally verifying the structural and electronic properties predicted by computational studies.
Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for determining the precise molecular geometry of compounds like this compound. By analyzing the rotational transitions, researchers can derive rotational constants, which are directly related to the molecule's mass distribution and structure umanitoba.caumanitoba.caacs.org. Studies employing Fourier Transform Microwave (FTMW) and chirped-pulse FTMW (cp-FTMW) spectrometers have successfully assigned rotational transitions for this compound, typically to its global minimum conformer umanitoba.caumanitoba.ca. This allows for the derivation of experimental molecular structures, including bond lengths and angles, and provides a sensitive probe of conformational landscapes umanitoba.caumanitoba.caacs.org. The analysis of these spectra also aids in understanding the electronic environment around specific atoms, such as the nitrogen in the isocyanate group umanitoba.ca.
NMR Spectroscopy (1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of hydrogen and carbon atoms within the this compound molecule. While specific chemical shift values for this compound are cataloged by suppliers like Sigma-Aldrich nih.gov, the general application of these techniques is to elucidate structural features. ¹H NMR spectra reveal the types and connectivity of hydrogen atoms, while ¹³C NMR spectra offer direct insights into the carbon skeleton, including quaternary carbons characteristic of functional groups like the isocyanate moiety. These spectroscopic data are essential for confirming the identity and purity of synthesized this compound and for correlating with computational predictions of electronic structure and geometry nih.govucl.ac.uk.
Table 3: Spectroscopic Characterization of this compound
| Technique | Key Information Obtained | Significance |
| Microwave Spectroscopy | Rotational constants, molecular geometry, conformational identification | Precise structural determination, confirmation of conformers, providing experimental data for comparison with theoretical calculations umanitoba.caumanitoba.caacs.org. |
| ¹H NMR Spectroscopy | Chemical shifts, spin-spin coupling constants, integration of proton signals | Elucidates the types and environments of hydrogen atoms, aiding in structural identification and purity assessment nih.govucl.ac.uk. |
| ¹³C NMR Spectroscopy | Chemical shifts of carbon atoms, including those in functional groups (e.g., -N=C=O) | Provides direct information on the carbon backbone and functional groups, crucial for confirming molecular structure nih.govucl.ac.uk. |
Electron Transmission Spectroscopy (ETS)
Electron Transmission Spectroscopy (ETS) is a powerful experimental technique used to investigate the energies of the lowest-lying empty molecular orbitals (MOs) of molecules in the gas phase by measuring the scattering of electrons. This method allows for the determination of vertical attachment energies (VAEs), which correspond to the energies of temporary anion states formed upon electron capture acs.orgresearchgate.netnih.gov.
Experimental studies have determined the energies of the lowest-lying anion states of this compound using ETS. These findings have been correlated with computational chemistry calculations, employing methods such as Hartree-Fock (HF) with the 6-31G basis set, Møller-Plesset perturbation theory (MP2) with the 6-31G* basis set, and the B3LYP hybrid functional with the 6-31G* basis set. These calculations help in understanding the localization properties of the anion states and the virtual orbitals of the neutral molecule acs.orgresearchgate.netnih.gov.
The lowest-lying anion state of this compound is characterized by a nature that is predominantly associated with the benzene (B151609) ring, though it also exhibits some contribution from the π-system of the isocyanate (N=C=O) group. Compared to phenyl isocyanate, this compound demonstrates less pronounced electron-acceptor properties. While scaling of calculated virtual orbital energies (VOEs) with empirical equations accurately predicts the experimental VAEs for orbitals with significant π(ring) character, discrepancies arise for orbitals with predominantly π(CO) and π*(NC) character acs.orgresearchgate.netnih.gov. This suggests that the electronic structure, particularly the distribution of negative charge in the anion states, is complex and influenced by both the aromatic ring and the isocyanate functional group.
Table 1: Vertical Attachment Energies (VAEs) for this compound from ETS
| Resonance Type | Vertical Attachment Energy (eV) | Notes |
| πCO | 2.5 | acs.org |
| πNC | ~3.4 | Likely upper limit, partially overlapped acs.org |
FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by analyzing its vibrational modes. Each functional group absorbs infrared radiation at characteristic frequencies, producing a unique spectral fingerprint.
The isocyanate functional group (-N=C=O) in this compound is expected to exhibit a strong absorption band corresponding to its stretching vibration. This characteristic stretch typically occurs in the wavenumber range of 2275-2250 cm⁻¹ libretexts.org. While specific detailed FT-IR spectral assignments for isolated this compound are available from databases such as the NIST WebBook nist.govnist.gov, studies examining derivatives or reaction products involving this compound also provide insights into the vibrational modes of the benzyl moiety.
For instance, in studies where this compound was involved in reactions leading to urea (B33335) formation, the vibrational modes associated with the benzyl group were observed. These include characteristic C-H stretching vibrations of the aromatic ring around 3031 and 3062 cm⁻¹ , and those of the methylene (B1212753) (-CH₂) group at 2873 cm⁻¹ (symmetric) and 2920 cm⁻¹ (asymmetric) researchgate.net. These bands are indicative of the presence of the benzyl substituent.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group/Vibration | Wavenumber (cm⁻¹) | Intensity | Notes |
| Isocyanate (N=C=O) stretch | 2275-2250 | Strong | Characteristic for isocyanate group libretexts.org |
| Aromatic C-H stretch | 3031, 3062 | Medium | Observed in a derivative researchgate.net |
| Aliphatic C-H stretch | 2873, 2920 | Medium | Observed in a derivative researchgate.net |
These spectroscopic data, when interpreted alongside computational results, provide a comprehensive understanding of this compound's electronic and vibrational characteristics.
V. Advanced Applications of Benzyl Isocyanate in Materials and Chemical Synthesis
Polymer and Material Science Applications
Isocyanates, in general, are foundational components in the synthesis of polyurethanes and polyureas, widely used polymers in various industries. While much of the literature focuses on diisocyanates for bulk polymer production, the principles of isocyanate chemistry are applicable, and specific isocyanates like benzyl (B1604629) isocyanate can serve as reactive intermediates or modifiers.
The synthesis of polyurethanes (PU) and polyureas relies on the reaction between isocyanates and polyols (for PU) or polyamines (for polyurea) respectively researchgate.netnih.govresearchgate.netmdpi.commdpi.comacs.org. These polymers are known for their excellent mechanical properties, durability, and resistance to environmental factors, finding extensive use in coatings, adhesives, foams, and elastomers researchgate.netnih.govmdpi.commdpi.comacs.orgrsc.org. While diisocyanates such as MDI (methylene diphenyl diisocyanate) and HDI (hexamethylene diisocyanate) are commonly employed for creating polymer backbones researchgate.netmdpi.com, monofunctional isocyanates like benzyl isocyanate can act as chain terminators or be incorporated into more complex polymer architectures. Furthermore, isocyanide-based polymers, which are related to isocyanates, have also been explored ontosight.ai.
This compound is utilized in the manufacturing of various products, including paints and adhesives biosynth.com. Polyurethane-based formulations are prevalent in the coatings and adhesives sector due to their strong adhesion, flexibility, and resistance to chemicals and weathering researchgate.netacs.orgrsc.orgnih.gov. These materials are applied to a wide range of substrates, including wood, metal, and plastics, serving protective and decorative functions in automotive finishes, footwear, and construction acs.orgnih.gov.
The reactivity of the isocyanate group makes this compound a candidate for surface functionalization. Isocyanates can react with surface-bound functional groups, such as hydroxyls or amines, to covalently attach new chemical moieties, thereby altering surface properties like wettability, adhesion, or reactivity mdpi.comusm.edu. For instance, this compound derivatives have been used to graft coupling agents onto polymer surfaces, enhancing compatibility with fillers in composite materials sci-hub.se. The reaction of isocyanates with thiols, forming thiourethane linkages, is a notable example of a "click" reaction used for efficient surface modification at room temperature usm.edu.
Biomedical and Pharmaceutical Research
In the realm of biomedical and pharmaceutical research, this compound serves as a crucial intermediate for synthesizing molecules with biological relevance and as a tool in drug discovery processes.
This compound is instrumental in the synthesis of various biologically active molecules, particularly ureas, which are common structural motifs in many pharmaceuticals and bioactive compounds beilstein-journals.orgorganic-chemistry.org. Recent advancements have introduced efficient methods for the in situ generation of benzyl isocyanates from benzylic C–H bonds, followed by immediate coupling with amines to produce diverse benzylic ureas researchgate.netrsc.orgrsc.org. These synthetic strategies offer high site selectivity and functional group tolerance, making them valuable for high-throughput synthesis in medicinal chemistry researchgate.netrsc.orgrsc.org. For example, the reaction of various alkylarenes with reagents like N-fluorobenzenesulfonimide and (trimethylsilyl)isocyanate (B72756) in the presence of copper catalysts can yield benzyl isocyanates, which are then converted to ureas researchgate.netrsc.orgrsc.org. Additionally, isocyanates can be precursors for carbamates and other structures found in bioactive compounds beilstein-journals.orgorganic-chemistry.orgresearchgate.net.
Table 1: Scope of Alkylarene for In Situ Benzylic C–H Isocyanation and Urea (B33335) Formation
| Alkylarene Substrate | Reaction Conditions (Example) | This compound Yield (NMR) | Urea Yield (Isolated) |
| 1-Ethyl-4-methylbenzene | CuOAc (10 mol%), 2,2′-bis(oxazoline) ligand (10 mol%), 30 °C, 20 h | 36% | - |
| 1-Bromo-4-ethylbenzene | CuOAc (10 mol%), 2,2′-bis(oxazoline) ligand (10 mol%), 30 °C, 20 h | 36% | - |
| 1-Ethyl-4-methylbenzene | CuOAc (6.0 mol%), 2,2′-bis(oxazoline) ligand (6.0 mol%), 40 °C, 20 h | 48% | 79% (with m-anisidine) |
| 1-Ethyl-4-methylbenzene | CuOAc (6.0 mol%), 2,2′-bis(oxazoline) ligand (6.0 mol%), 30 °C, 20 h | 55% | 75% (with m-anisidine) |
| 4-Methoxyethylbenzene | CuOAc (6.0 mol%), 2,2′-bis(oxazoline) ligand (6.0 mol%), 30 °C, 20 h | 66% | 79% (with m-anisidine) |
Note: Yields are representative and can vary based on specific reaction conditions and substrates. The urea yield typically represents the yield after coupling with an amine, such as m-anisidine. researchgate.netrsc.orgrsc.org
This compound plays a significant role in drug discovery and medicinal chemistry. The ability to synthesize diverse benzylic ureas, which are prevalent in FDA-approved drugs and bioactive targets, provides a direct pathway for developing new therapeutic candidates researchgate.netrsc.orgrsc.org. Furthermore, methods employing isocyanate-mediated chemical tagging (IMCT) allow for the modification of small molecules with chemical tags, facilitating target identification studies in drug discovery pipelines researchgate.net. This compound itself has demonstrated chemopreventive properties, notably inhibiting the formation of benzo[a]pyrene (B130552) (BP)-DNA adducts, suggesting potential applications in cancer chemoprevention sigmaaldrich.com.
Compound List
This compound (C8H7NO)
Polyurethanes (PU)
Polyureas
Ureas
Carbamates
Thiourethanes
Benzylic Amines
γ-lactams
Peptidomimetic Synthesis
Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess enhanced stability, bioavailability, and receptor binding affinity. Isocyanide-based multicomponent reactions (IMCRs), including the Ugi and Passerini reactions, are powerful tools for generating peptidomimetic structures due to their ability to rapidly assemble complex molecules from simple building blocks in a single step, thereby introducing significant structural diversity beilstein-journals.orgontosight.airesearchgate.net.
This compound, as a readily available isocyanide, is frequently employed in these MCRs to construct peptide-like backbones and introduce specific structural features into peptidomimetic agents frontiersin.orggoogle.commdpi.com. For instance, Ugi reactions involving benzyl isocyanide have been instrumental in creating cyclic constrained peptidomimetics, which are of high interest for their well-defined secondary structures and enhanced receptor affinity beilstein-journals.orgfrontiersin.org. The incorporation of this compound in these reactions allows for the creation of diverse chemical libraries that can be screened for biological activity, facilitating drug discovery efforts researchgate.netorganic-chemistry.org.
Role in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic organic chemistry, enabling the efficient assembly of complex molecules from three or more reactants in a single pot acs.orgfrontiersin.orgbeilstein-journals.orgmdpi.com. Isocyanides, characterized by their unique reactivity at the central carbon atom, are particularly valuable components in MCRs, acting as both nucleophiles and electrophiles. This dual reactivity allows for the formation of multiple new bonds, leading to high molecular complexity and diverse scaffolds in a single synthetic operation researchgate.netacs.org. Among the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions, which have been extensively utilized with various isocyanides, including this compound.
Passerini and Ugi Reactions
The Passerini reaction , discovered by Mario Passerini in 1921, is a three-component reaction typically involving an aldehyde or ketone, a carboxylic acid, and an isocyanide. It yields α-acyloxy amides mdpi.comnih.govwikipedia.org. The mechanism generally involves the nucleophilic attack of the isocyanide on the activated carbonyl group, followed by the addition of the carboxylate to the resulting nitrilium ion, culminating in an α-acyloxy amide product nih.govwikipedia.org. Benzyl isocyanide has been successfully employed in Passerini reactions, for example, with phthalimide (B116566) as the carboxylic acid component, demonstrating the broad scope of acid surrogates that can be utilized acs.org.
The Ugi reaction , first reported by Ivar Ugi in 1959, is a four-component reaction that typically combines an aldehyde or ketone, a carboxylic acid, an amine, and an isocyanide to produce α-acylamino amides researchgate.netorganic-chemistry.orgnih.gov. The reaction proceeds via the formation of an imine, followed by the attack of the isocyanide, leading to a nitrilium intermediate, which then reacts with the carboxylic acid. A subsequent Mumm-type rearrangement yields the final dipeptide-like product beilstein-journals.orgorganic-chemistry.orgmdpi.comnih.govbeilstein-journals.org. Benzyl isocyanide is a common reactant in Ugi reactions, contributing to the synthesis of a wide array of α-acylamino amides and related structures beilstein-journals.orgfrontiersin.orgmdpi.comnih.govnih.gov. These reactions are highly valued for their ability to generate molecular diversity, making them crucial for combinatorial chemistry and drug discovery researchgate.netorganic-chemistry.org.
Table 1: Key Isocyanide-Based Multicomponent Reactions Involving this compound
| Reaction Type | Reactants (Typical) | Isocyanide Component | Product Type | Significance |
| Passerini | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Benzyl Isocyanide | α-Acyloxy Amides | Efficient synthesis of complex amides; adaptable with various acid surrogates mdpi.comnih.govwikipedia.orgacs.org. |
| Ugi | Aldehyde/Ketone, Carboxylic Acid, Amine, Isocyanide | Benzyl Isocyanide | α-Acylamino Amides (Dipeptide-like) | High structural diversity, rapid assembly of peptide-like structures, key for peptidomimetics beilstein-journals.orgresearchgate.netfrontiersin.orgorganic-chemistry.org. |
Development of Novel Molecular Scaffolds
The judicious selection of diverse building blocks, including this compound, in MCRs like the Ugi and Passerini reactions enables the creation of novel and complex molecular scaffolds that are often inaccessible through traditional linear synthesis beilstein-journals.orgacs.orgbeilstein-journals.orgrsc.org. The ability to incorporate various functional groups and stereocenters in a single step allows for the rapid exploration of chemical space and the design of molecules with unique three-dimensional architectures.
For instance, Ugi reactions employing benzyl isocyanide in conjunction with bifunctional reactants, such as amino acids or cyclic ketones, have led to the synthesis of polycyclic scaffolds and heterocyclic systems frontiersin.orgmdpi.com. These strategies facilitate the construction of constrained peptidomimetics and diverse heterocyclic frameworks that are of significant interest in medicinal chemistry for targeting various biological pathways beilstein-journals.orgfrontiersin.orgmdpi.com. The inherent modularity of MCRs, powered by versatile reagents like this compound, continues to drive the discovery of new chemical entities with potential therapeutic or material applications.
Compound List:
this compound
Phthalimide
Aldehyde
Ketone
Carboxylic Acid
Amine
α-Acyloxy Amide
α-Acylamino Amide
Peptidomimetic
Isocyanide
L-Leucine
Cyclohexanone
Morpholine
Vi. Environmental and Toxicological Considerations in Research Contexts
Occupational Health and Safety in Research Settings
The handling of benzyl (B1604629) isocyanate in a research environment requires stringent safety protocols due to its potent chemical reactivity and toxicity. hseni.gov.uk Researchers and laboratory personnel are the primary individuals at risk of exposure, which can occur through both inhalation and dermal contact. worksafebc.com
Benzyl isocyanate is classified as toxic if inhaled and in contact with skin. apolloscientific.co.ukhse.gov.uk Vapors and mists can cause severe irritation to the respiratory tract. hseni.gov.uk Due to its volatility, there is a risk of vapors accumulating in poorly ventilated research areas, increasing the potential for inhalation exposure. hseni.gov.uk
Dermal exposure is also a significant concern in a laboratory setting. Direct contact with liquid this compound can cause skin irritation and may lead to more severe health effects through skin absorption. hseni.gov.ukapolloscientific.co.uk Even seemingly minor spills or splashes can pose a substantial hazard if proper personal protective equipment (PPE) is not utilized. apolloscientific.co.uk A real-world laboratory accident involving isocyanates has highlighted the severe dermal risks these reactive chemicals pose, emphasizing the need for robust safety measures. chemicalbook.com
Table 1: Primary Hazards of this compound Exposure in Research Settings
| Exposure Route | Potential Health Hazards |
| Inhalation | Toxic if inhaled, may cause respiratory irritation, potential for allergy or asthma symptoms, and breathing difficulties. apolloscientific.co.ukhse.gov.uk |
| Dermal | Toxic in contact with skin, causes skin irritation, and may lead to an allergic skin reaction. apolloscientific.co.ukhse.gov.uk |
| Eye Contact | Causes serious eye irritation and can result in severe conjunctivitis. hseni.gov.ukapolloscientific.co.uk |
| Ingestion | Toxic if swallowed. apolloscientific.co.uk |
A critical and potentially severe health risk associated with this compound is its ability to act as a sensitizer. hseni.gov.uk Both respiratory and dermal exposure can lead to sensitization. hseni.gov.uk Once an individual is sensitized, subsequent exposure to even very low levels of the compound can trigger a severe allergic reaction, such as an asthma attack. hseni.gov.uk This sensitization is a permanent condition, which could necessitate that the affected researcher avoids any future work with isocyanates. worksafebc.com
Allergic contact dermatitis is another potential outcome of skin exposure. hseni.gov.uk It is important for researchers to be aware that skin sensitization can also lead to respiratory symptoms upon subsequent inhalation exposure. hseni.gov.uk
Inhalation of this compound can lead to a range of adverse effects on the respiratory system. hseni.gov.uk It is a potent respiratory irritant and can cause symptoms such as a dry throat, coughing, chest tightness, and difficulty breathing. nih.gov For individuals who have become sensitized, exposure can trigger occupational asthma, a serious and potentially life-threatening condition. hseni.gov.uk Even in non-sensitized individuals, high-level exposure can lead to a non-allergic condition known as reactive airways dysfunction syndrome (RADS), with asthma-like symptoms that can persist for months or even years. apolloscientific.co.uk
Direct contact with this compound is known to cause significant irritation to the skin and eyes. apolloscientific.co.uk Skin contact can result in inflammation, redness, and dermatitis. hseni.gov.uk Given the nature of laboratory work, the potential for accidental skin contact underscores the importance of wearing appropriate protective gloves and clothing. fishersci.com
Eye exposure is particularly hazardous, with the compound being classified as a serious eye irritant. apolloscientific.co.uk Splashes can cause severe chemical conjunctivitis. hseni.gov.uk Therefore, the use of chemical safety goggles or a face shield is mandatory when handling this substance in a research laboratory. fishersci.com
The primary long-term health concern for research personnel working with this compound is the development of occupational asthma due to sensitization. hseni.gov.ukworksafebc.com The persistence of asthma even after cessation of exposure has been well-documented in broader occupational settings and is a significant risk for researchers. hse.gov.uk
To mitigate the risk of long-term health effects, a comprehensive health surveillance program is recommended for researchers who may be exposed to isocyanates. apolloscientific.co.uknih.gov This program should include:
Baseline Health Assessment: A pre-employment evaluation that includes a respiratory questionnaire and a baseline lung function test. apolloscientific.co.uknih.gov
Regular Monitoring: Periodic lung function tests and health questionnaires to detect early signs of respiratory issues. apolloscientific.co.uknih.gov
Biological Monitoring: Analysis of urine samples can be used to measure the breakdown products of isocyanates, providing an assessment of the effectiveness of exposure controls. hse.gov.uknih.gov These tests can help determine if researchers have been exposed through inhalation or skin contact. hse.gov.uk
There is limited data specifically on the carcinogenicity of this compound. However, some other isocyanates, such as toluene (B28343) diisocyanate (TDI), are classified as possible human carcinogens. nih.govepa.gov
Table 2: Components of a Health Surveillance Program for Researchers Handling this compound
| Component | Description | Frequency |
| Health Questionnaires | To assess respiratory health and identify any emerging symptoms. apolloscientific.co.uk | Pre-employment and at regular intervals as advised by an occupational health professional. apolloscientific.co.uk |
| Lung Function Tests | To measure forced vital capacity (FVC) and forced expiratory volume (FEV) to detect changes in lung health over time. apolloscientific.co.uknih.gov | Pre-employment and periodically as recommended. nih.gov |
| Biological Monitoring | Urine tests to detect isocyanate-derived diamines, indicating exposure and the effectiveness of control measures. nih.gov | Annually, or more frequently for new researchers, to verify the adequacy of work practices. |
| Medical Examination | A physical examination may be indicated if air monitoring shows high potential exposure or if symptoms of exposure are reported. | As needed based on exposure risk and health monitoring results. |
Degradation Pathways and Environmental Fate Relevant to Research
In a research context, the environmental fate of this compound is primarily concerned with its degradation following spills and its proper disposal as laboratory waste.
The primary degradation pathway for this compound in the environment is hydrolysis. chemicalbook.com It reacts with water to form benzylamine (B48309) and carbon dioxide. fishersci.com This reaction is important to consider in the event of a spill, as the products of hydrolysis have different toxicological profiles than the parent compound. The hydrolysis of isocyanates can be catalyzed by both acids and bases. rsc.org
Due to its reactivity with water, this compound should be stored in a dry, moisture-free environment. chemicalbook.com In the event of a laboratory spill, prompt cleanup is necessary to limit the spread of contamination. skcinc.com Spill decontamination kits are available that use aqueous-based, biodegradable solutions to neutralize the toxicity of isocyanates. skcinc.comskcinc.com For small spills, absorbent materials can be used, followed by decontamination of the area. cuny.edu The resulting waste must be treated as hazardous. georganics.sk
Reaction with Water Vapor
This compound is reactive with water, including atmospheric moisture. georganics.sk The reaction proceeds through a multi-step process initiated by the nucleophilic attack of water on the electrophilic carbon of the isocyanate group (-NCO).
Formation of Carbamic Acid : The initial reaction between this compound and water forms an unstable intermediate, benzylcarbamic acid.
Decomposition : Benzylcarbamic acid is transient and rapidly decomposes, eliminating carbon dioxide (CO₂) to yield a primary amine, benzylamine. researchgate.net
Urea (B33335) Formation : The newly formed benzylamine is nucleophilic and can react with another molecule of this compound. This subsequent reaction produces N,N'-dibenzylurea, a stable, solid compound.
This series of reactions is significant in a laboratory context as unintended contact with moisture can lead to pressure buildup in sealed containers due to the evolution of CO₂ gas. actsafe.ca This reactivity is also the principle behind many neutralization and decontamination procedures.
Reaction Sequence:
Thermal Degradation Products
The thermal decomposition of this compound, particularly at elevated temperatures such as those encountered in a fire, can generate a range of hazardous products. While the thermal decomposition of O-methyl-N-benzyl carbamate (B1207046) to produce this compound is a known phosgene-free synthesis route, the degradation of the isocyanate itself under uncontrolled heating can be hazardous. mdpi.com
Combustion of isocyanate-containing products can release toxic gases. actsafe.ca The specific products formed depend on factors such as temperature, oxygen availability, and the presence of other materials.
Potential Thermal Degradation Products of this compound:
| Product Name | Chemical Formula | Conditions of Formation |
| Carbon Monoxide | CO | Incomplete combustion |
| Oxides of Nitrogen | NOₓ | High-temperature decomposition/combustion |
| Hydrogen Cyanide | HCN | High-temperature decomposition/combustion |
| Benzylamine | C₆H₅CH₂NH₂ | Potential intermediate from reactions |
| N,N'-Dibenzylurea | (C₆H₅CH₂NH)₂CO | Reaction with moisture at elevated temperatures |
This table is based on general isocyanate thermal degradation knowledge and may not represent an exhaustive list for this compound under all conditions.
Detoxification Mechanisms and Enzymes in Biological Systems
It is crucial to distinguish this compound from benzyl isothiocyanate (BITC), a compound found in cruciferous vegetables and the subject of extensive research regarding enzymatic detoxification. nih.govnih.govmdpi.com this compound is a synthetic compound with a different reactive group (-NCO vs. -NCS).
In biological systems, the primary detoxification pathway for electrophilic compounds like this compound is conjugation with endogenous nucleophiles. The most significant of these is glutathione (B108866) (GSH), a tripeptide present in high concentrations in cells. nih.gov
The reaction involves the nucleophilic thiol group (-SH) of the cysteine residue in glutathione attacking the electrophilic carbon of the isocyanate group. plos.orgresearchgate.net This forms a stable S-linked glutathione conjugate. plos.orgresearchgate.net This conjugation can occur spontaneously or be catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). nih.gov The resulting conjugate is more water-soluble, less toxic, and can be further metabolized and excreted from the body via the mercapturic acid pathway. nih.gov This conjugation represents a critical mechanism for neutralizing the reactivity of the isocyanate group and preventing it from damaging cellular macromolecules.
Waste Management and Disposal Protocols in Research
Proper management of this compound waste is essential for laboratory safety and regulatory compliance. All waste disposal activities should be conducted in accordance with institutional, local, and national regulations. northwestern.edunipissingu.caessex.ac.uk
Key Protocols:
Spill Management: Minor spills should be covered with an inert absorbent material like sand, vermiculite, or a commercial absorbent. actsafe.casafetyinnumbers.ca The absorbed material should then be treated with a decontamination solution. It is important not to use sawdust or other combustible materials due to potential fire hazards. actsafe.ca
Decontamination of Surfaces and Equipment: Surfaces and equipment contaminated with this compound should be wiped and cleaned with a decontamination solution. The solution should be allowed to remain in contact for at least 10 minutes before final cleaning. safetyinnumbers.ca
Empty Containers: "Empty" containers that have held this compound must be decontaminated before disposal. This is typically achieved by rinsing the container multiple times with a suitable decontamination solution. ust.hk The container should be left open in a well-ventilated area (e.g., a fume hood) for at least 48 hours to allow for the complete reaction and safe venting of any carbon dioxide produced. actsafe.ca
Liquid and Solid Waste: Bulk liquid waste or contaminated solids should be treated as hazardous waste. Small quantities may be neutralized in a fume hood by slowly adding them to a stirred decontamination solution. The resulting mixture (containing primarily urea derivatives) must be collected and disposed of through a licensed hazardous waste contractor. fsi.co Waste containers should be clearly labeled and must not be sealed airtight to prevent pressure buildup. actsafe.cafsi.co
Typical Isocyanate Decontamination Solution:
A common and effective decontamination solution can be prepared in the laboratory. The components work together to neutralize the isocyanate and clean the affected area. safetyinnumbers.cafsi.co
| Component | Concentration (by weight) | Purpose |
| Water | ~90-95% | Solvent and reactant |
| Sodium Carbonate | 5-10% | Reacts to form a carbamate, which hydrolyzes to an amine and CO₂ |
| Liquid Detergent | 0.2-2% | Acts as a surfactant to improve surface wetting and mixing |
An alternative formulation uses 3-8% concentrated ammonia (B1221849) solution in place of sodium carbonate, but this requires excellent ventilation. safetyinnumbers.cafsi.co
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing benzyl isocyanate in laboratory settings?
- Synthesis : this compound can be synthesized via palladium-catalyzed reactions, as demonstrated in GC-MS analysis (retention time: 3.55 min, m/z 313). Reaction conditions include using HP-5 columns and helium carrier gas at 1.0 mL/min, with temperature ramping from 40°C to 170°C .
- Characterization : Key techniques include:
- GC-MS : Identifies molecular ion peaks and fragmentation patterns .
- NMR Spectroscopy : Proton NMR (e.g., signals at δ 1.526 for refractive index) confirms structural integrity .
- Infrared (IR) Spectroscopy : Peaks for isocyanate groups (N=C=O) appear near 2270 cm⁻¹ .
Q. What safety protocols are critical when handling this compound in experimental workflows?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant clothing, and safety goggles with side shields. Use NIOSH-approved respirators (P95 or ABEK-P2 filters) for vapor exposure .
- Ventilation : Perform reactions in fume hoods with explosion-proof ventilation to mitigate flammability risks (flash point: 45°C) .
- Storage : Store in sealed containers at 2–8°C, away from heat sources and incompatible materials (e.g., water, alcohols) .
Q. How can researchers resolve discrepancies in spectral data during this compound characterization?
- Cross-Validation : Compare experimental IR, NMR, and GC-MS data with reference spectra from NIST or peer-reviewed studies .
- Contamination Checks : Re-run analyses under controlled conditions (e.g., dry solvents, inert atmosphere) to rule out hydrolysis or side reactions .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s inhibition of Staphylococcus aureus biofilm formation?
- Experimental Design :
- Gene Expression Analysis : Use qPCR to assess downregulation of biofilm-related genes (e.g., icaA, SarA, Agr) .
- Minimum Inhibitory Concentration (MIC) : Determine MIC values via broth microdilution assays (typical range: 50–100 µg/mL) .
- Mechanistic Insight : this compound disrupts bacterial adhesion by interfering with quorum sensing and extracellular polysaccharide synthesis .
Q. How can this compound be integrated into polymer synthesis for advanced material applications?
- Methodology :
- Step-Growth Polymerization : React with diols or diamines to form polyurethanes or polyureas. Monitor reaction kinetics via FTIR to track NCO group consumption .
- Cross-Linking : Optimize curing conditions (e.g., temperature, catalyst) to enhance thermal stability and mechanical properties .
Q. What analytical strategies optimize the detection of trace this compound in complex mixtures?
- GC-MS Optimization :
- Column Selection : Use polar columns (e.g., HP-5) to improve resolution of isocyanate derivatives .
- Derivatization : Employ 9-(N-methylaminomethyl)anthracene (MAMA) to stabilize isocyanates for sensitive detection (LOD: <1 ppm) .
Q. How does this compound’s reactivity vary under different experimental conditions (e.g., solvent polarity, temperature)?
- Kinetic Studies :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic additions, while water induces hydrolysis to benzylamine .
- Temperature Dependence : Higher temperatures (>80°C) increase reaction rates but risk decomposition (monitor via TGA/DSC) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s stability in long-term storage?
- Controlled Stability Studies :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
